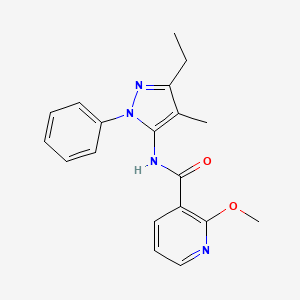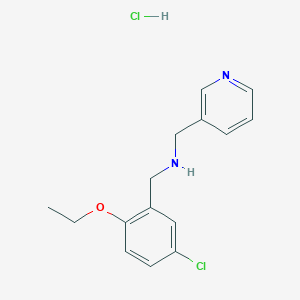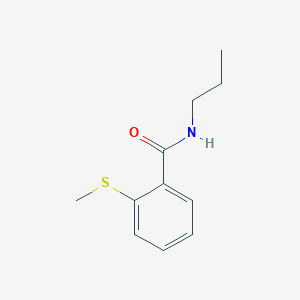
N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-methoxynicotinamide
Übersicht
Beschreibung
N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-methoxynicotinamide, also known as EMPN, is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the pyrazole family of compounds and has been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-methoxynicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response. Additionally, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in neuronal cells. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-methoxynicotinamide in lab experiments is its ability to modulate multiple signaling pathways, which makes it a potentially useful compound for investigating various biological processes. Additionally, this compound has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-methoxynicotinamide. One potential area of investigation is its potential therapeutic applications in various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-2-methoxynicotinamide has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been used in various scientific research studies to investigate its potential therapeutic applications. For example, this compound has been shown to inhibit the growth of breast cancer cells and induce apoptosis in colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and protect against oxidative stress in neuronal cells.
Eigenschaften
IUPAC Name |
N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-16-13(2)17(23(22-16)14-9-6-5-7-10-14)21-18(24)15-11-8-12-20-19(15)25-3/h5-12H,4H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVBANDIONNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C)NC(=O)C2=C(N=CC=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4413828.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4413836.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
![N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413858.png)

![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)
![5-tert-butyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4413887.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4413888.png)
![1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4413894.png)
![6-(4-methoxyphenyl)-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4413907.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4413913.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-1-ylmethyl)piperidine](/img/structure/B4413915.png)

![2-{[2-(mesitylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B4413927.png)